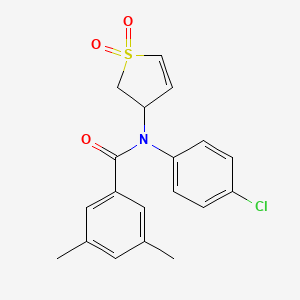

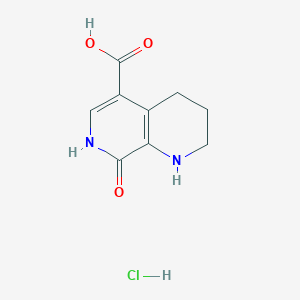

![molecular formula C12H18N4O5S2 B2507275 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide CAS No. 2034588-51-5](/img/structure/B2507275.png)

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their potential biological activities, particularly as inhibitors of carbonic anhydrase (CA) isozymes. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves combining a sulfonamide nucleus with various heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, to create compounds with potential antibacterial and antifungal properties . The strategy includes creating a molecular framework that integrates pharmacologically compatible moieties to enhance biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the one , is characterized by the presence of a sulfonamide group attached to a heterocyclic ring. The crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, when bound to hCA II, shows unique interactions that differ from those observed with other structurally related compounds. These interactions are crucial for the inhibitory potency and selectivity of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can interact with various enzymes, particularly carbonic anhydrases. The compound mentioned in the first paper is a potent inhibitor of several CA isozymes, which suggests that it can form stable complexes with the enzyme's active site, leading to inhibition of its catalytic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different heterocyclic rings and substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. These properties are essential for the compound's biological activity and pharmacokinetics. Conformational analysis using NMR spectroscopy and molecular modeling can help explain the structure-activity relationships of these compounds .

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been explored for its inhibitory action against carbonic anhydrase (CA) isozymes, which are enzymes involved in various physiological and pathological processes. Research indicates that derivatives of sulfonamide, including those structurally related to the specified compound, show potent inhibitory properties against different CA isozymes. This inhibition could potentially be utilized in developing treatments for conditions such as glaucoma, as some derivatives have demonstrated effectiveness in reducing elevated intraocular pressure in animal models of the disease (Mincione et al., 2005).

Molecular Structure and Tautomeric Behavior

The tautomeric behavior and molecular structure of sulfonamide derivatives, including those similar to the specified compound, have been studied using spectroscopic methods. These studies provide insights into the pharmaceutical and biological activities of these compounds, suggesting that molecular conformation significantly influences their functionality (Aliye Gediz Erturk et al., 2016).

Pharmacological Evaluation

Derivatives based on benzodioxane, including sulfonamides, have been synthesized and evaluated for their pharmacological activities. These studies have shown that such compounds exhibit moderate to good activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), and promising activity against the lipoxygenase enzyme. Additionally, antimicrobial activities have been observed, highlighting the potential of sulfonamide derivatives in therapeutic applications (M. Irshad, 2018).

Antimicrobial and Antiproliferative Properties

Recent studies have developed and tested new sulfonamide derivatives for antimicrobial and antiproliferative properties. Certain derivatives have shown promising activity against bacterial strains and fungi, as well as potential antitumor activity. This research opens avenues for the use of sulfonamide derivatives in treating infections and cancer (D. B. Janakiramudu et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant to diabetes and Alzheimer's disease, respectively. The ability of these compounds to inhibit such enzymes suggests potential therapeutic applications in managing these conditions (M. Abbasi et al., 2019).

properties

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O5S2/c1-14-11-4-3-10(9-12(11)15(2)23(14,19)20)13-22(17,18)16-5-7-21-8-6-16/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDGSXKJUIDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)N3CCOCC3)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

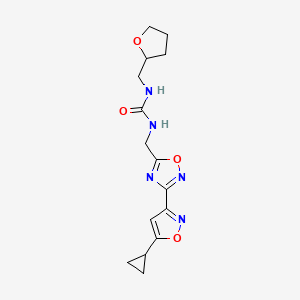

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)

![Methyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2507202.png)

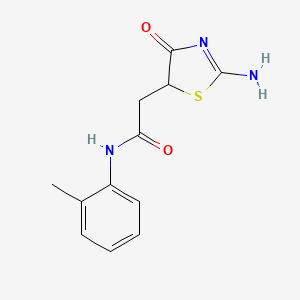

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)

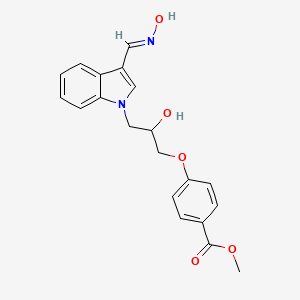

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)